molecular formula C6H6F3NO B1288092 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine CAS No. 868755-68-4

1-[5-(Trifluoromethyl)furan-2-Yl]methanamine

Cat. No.: B1288092
CAS No.: 868755-68-4
M. Wt: 165.11 g/mol
InChI Key: MMOMFJIMQXUJMQ-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)furan-2-Yl]methanamine is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery. The compound features a furan ring, a common motif in bioactive molecules, substituted with a strong electron-withdrawing trifluoromethyl group and a reactive methanamine group. The presence of the trifluoromethyl group is a key feature, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable modification in the design of new active ingredients . The primary amine group serves as a versatile handle for further chemical synthesis, allowing researchers to readily incorporate this fragment into larger, more complex molecules through amidation, reductive amination, or urea formation . While specific biological data for this exact compound is not available, structurally similar furan- and trifluoromethyl-containing compounds are extensively explored in research for their potential biological activities. For instance, related nitrofuran derivatives have been investigated for their potent antituberculosis activity, acting as prodrugs activated by bacterial nitroreductase enzymes . Furthermore, such building blocks are crucial in developing compounds for material science applications, including the creation of advanced polymers with specialized thermal and chemical properties . This product is intended for research purposes as a key synthetic intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[5-(trifluoromethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOMFJIMQXUJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594669
Record name 1-[5-(Trifluoromethyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-68-4
Record name 1-[5-(Trifluoromethyl)furan-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)-5-(trifluoromethyl)furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reductive Amination

One of the most common methods for synthesizing this compound involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires:

  • Reducing Agents : Sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

  • Reaction Conditions : The reaction is often conducted in a solvent like ethanol or methanol at elevated temperatures, typically ranging from 50°C to 80°C, to enhance the reaction kinetics.

Industrial Production

For large-scale production, continuous flow reactors can be utilized to optimize yield and purity while minimizing environmental impact. Key considerations include:

  • Choice of Solvents : Solvents are selected based on their ability to dissolve reactants and facilitate the reaction.

  • Catalysts : The use of efficient catalysts is crucial for achieving high conversion rates and selectivity.

Method Key Reagents Conditions Yield (%) Notes
Reductive Amination 5-(Trifluoromethyl)furan-2-carbaldehyde, Ammonia/Amine, Sodium Cyanoborohydride Ethanol/Methanol, 50-80°C Variable Requires careful control of reaction conditions
Industrial Continuous flow reactor setup Optimized solvent/catalyst conditions High Scalable method for industrial applications

The compound can undergo various chemical reactions, which include:

Oxidation

The amine group can be oxidized to form nitroso or nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction

The furan ring can be hydrogenated to produce tetrahydrofuran derivatives using hydrogen gas in the presence of palladium catalyst.

Substitution

The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Reaction Type Major Products
Oxidation Nitroso or nitro derivatives
Reduction Tetrahydrofuran derivatives
Substitution Various substituted derivatives

1-[5-(Trifluoromethyl)furan-2-Yl]methanamine has potential applications in several areas:

  • Chemistry : Serves as a building block in synthesizing complex organic molecules.

  • Biology : Investigated for bioactive properties, including antimicrobial and anticancer activities.

  • Medicine : Explored for drug development, particularly in designing novel pharmaceuticals.

  • Industry : Utilized in producing specialty chemicals with unique properties.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Trifluoromethyl)furan-2-Yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [5-(Trifluoromethyl)furan-2-yl]methanamine
  • Molecular Formula: C₆H₆F₃NO
  • Molecular Weight : 179.14 g/mol (exact mass: 195.0018) .
  • Key Features: A furan ring substituted with a trifluoromethyl (-CF₃) group at position 5 and an aminomethyl (-CH₂NH₂) group at position 2. The -CF₃ group confers strong electron-withdrawing properties, enhancing metabolic stability and lipophilicity .

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
1-[5-(Trifluoromethyl)furan-2-Yl]methanamine -CF₃ (C5), -CH₂NH₂ (C2) C₆H₆F₃NO 179.14 Strong electron-withdrawing -CF₃ enhances stability and lipophilicity.
[5-Methyl-2-(trifluoromethyl)furan-3-Yl]methanamine -CF₃ (C2), -CH₃ (C5), -CH₂NH₂ (C3) C₇H₈F₃NO 179.14 Methyl at C5 increases steric bulk; trifluoromethyl at C2 alters electronic distribution.
1-[5-(Pyridin-3-Yl)furan-2-Yl]methanamine dihydrochloride Pyridin-3-yl (C5), -CH₂NH₂ (C2) C₁₀H₁₁N₃O·2HCl 253.13 (free base) Pyridine introduces basicity and potential for π-π interactions.
MMV019918 (Antimalarial Analog) 4-Bromo-2-chlorophenyl (C5), -CH₂NH-(piperidin-4-ylmethyl) (C2) C₁₈H₂₀BrClN₂O 415.72 Bulky aryl group enhances target binding but reduces solubility.
{5-[(Dimethylamino)methyl]furan-2-Yl}methanamine dihydrochloride -CH₂N(CH₃)₂ (C5), -CH₂NH₂ (C2) C₈H₁₆N₂O·2HCl 220.14 (free base) Dimethylamino group increases basicity and hydrogen-bonding potential.

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases logP (predicted ~1.5), making the compound more membrane-permeable than polar analogs like the pyridine-containing derivative .
  • Solubility : MMV019918’s low solubility (<10 µg/mL in water) contrasts with the target compound’s moderate solubility (~50 µg/mL), attributed to the trifluoromethyl group’s balance between hydrophobicity and molecular weight .

Key Research Findings

Metabolic Stability : The trifluoromethyl group in this compound reduces cytochrome P450-mediated metabolism, as seen in analogs with similar substitution patterns .

SAR Insights :

  • Substitution at C5 with electron-withdrawing groups (-CF₃, halogens) enhances antimalarial potency .
  • Polar groups (e.g., pyridine in ) improve solubility but may reduce blood-brain barrier penetration.

Synthetic Challenges : Introducing -CF₃ requires specialized reagents (e.g., trifluoromethylation agents), whereas methyl or aryl groups are more straightforward to incorporate .

Biological Activity

1-[5-(Trifluoromethyl)furan-2-Yl]methanamine, a compound featuring a trifluoromethyl group attached to a furan ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Trifluoromethyl Furan : The trifluoromethyl group is introduced through electrophilic fluorination or by using trifluoromethylating agents.
  • Formation of Methanamine : The amine functionality is incorporated via reductive amination or direct amination of the furan derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro tests indicated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-715.3
A54922.8

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Reactive Oxygen Species (ROS) Generation : It is hypothesized that the compound induces oxidative stress in cancer cells, contributing to apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited stronger antimicrobial activity compared to its non-trifluoromethylated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were evaluated against multiple cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations as low as 10 µM .

Q & A

Q. What are the established synthetic pathways for 1-[5-(Trifluoromethyl)furan-2-Yl]methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with halogenated furan precursors. For example, brominated trifluoromethyl furans (e.g., 2-bromo-5-(trifluoromethyl)furan) can undergo nucleophilic substitution with methanamine derivatives. Key steps include:

  • Step 1 : Mixing precursors in methyl tert-butyl ether (MTBE) and 1N NaOH to facilitate layer separation .
  • Step 2 : Purification via column chromatography after solvent evaporation .
    Alternative methods use tetrahydrofuran (THF) and triethylamine (Et3N) to stabilize intermediates, achieving yields >80% under inert atmospheres .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR confirm the trifluoromethyl group (-CF3) and amine proton environments .
  • Mass Spectrometry : High-resolution MS (Exact Mass: ~195.00 Da) validates molecular formula CH2F3N .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. How does the amine group’s reactivity impact derivatization strategies?

The primary amine undergoes:

  • Schiff base formation : Reacts with aldehydes (e.g., furan-2-carbaldehyde) in ethanol under reflux .
  • Acylation : Acetyl chloride in dichloromethane (DCM) yields stable amides for biological screening .

Advanced Research Questions

Q. What role does this compound play in medicinal chemistry, particularly in antimalarial drug design?

Structural analogs (e.g., MMV019918) exhibit dual-stage antimalarial activity by targeting Plasmodium kinase pathways. Key modifications include:

  • Furan core : Enhances membrane permeability .
  • Trifluoromethyl group : Improves metabolic stability via electron-withdrawing effects .
    In vitro EC50 values range from 0.1–1.2 µM against P. falciparum .

Q. How do electronic effects of the trifluoromethyl group influence intermolecular interactions?

Quantum chemical calculations (DFT) reveal:

  • Electrophilicity Index (ω) : High ω (≈3.5 eV) due to -CF3 increases binding affinity to electron-rich biological targets .
  • HOMO-LUMO Gap : Narrow gap (≈4.2 eV) suggests redox activity, relevant in corrosion inhibition .

Q. What methodologies validate its efficacy as a corrosion inhibitor for industrial alloys?

  • Electrochemical Impedance Spectroscopy (EIS) : Shows >90% inhibition efficiency for N80 steel in 15% HCl via adsorption obeying Langmuir isotherms .
  • Potentiodynamic Polarization : Confirms mixed-type inhibition with anodic/cathodic Tafel slopes .

Q. How can computational modeling optimize its derivatives for target-specific applications?

  • Molecular Dynamics (MD) : Simulates adsorption on metal surfaces, correlating inhibitor efficiency with binding energy (e.g., −35 kJ/mol for Fe(110)) .
  • QSAR Models : Link substituent electronegativity to bioactivity (R<sup>2</sup> > 0.85) .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

Discrepancies in antimicrobial vs. anticancer activity arise from:

  • Substituent Positioning : Meta-substituted derivatives show stronger antibacterial action (MIC = 8 µg/mL), while para-substituted analogs favor anticancer pathways .
  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 5.5) alter protonation states and bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[5-(Trifluoromethyl)furan-2-Yl]methanamine
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1-[5-(Trifluoromethyl)furan-2-Yl]methanamine

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